MEK inhibitor - 334951-92-7

MEK inhibitor

Catalog Number: EVT-1707715
CAS Number: 334951-92-7
Molecular Formula: C26H26N4O2
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MEK inhibitors are a class of small molecules that specifically target and inhibit mitogen-activated protein kinase kinase (MEK), a crucial component of the RAS/RAF/MEK/ERK signaling pathway. [] This pathway plays a vital role in regulating cell proliferation, survival, and differentiation. [] MEK inhibitors are classified as allosteric inhibitors, meaning they bind to a site on MEK distinct from the ATP-binding site, thereby preventing its activation and subsequent phosphorylation of ERK. [, ] In scientific research, MEK inhibitors are valuable tools for studying the role of the RAS/RAF/MEK/ERK pathway in various cellular processes, including cancer development and progression.

AZD6244 (Selumetinib)

Compound Description: AZD6244, also known as Selumetinib, is an orally bioavailable, selective allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. It is used to treat various cancers, including non-small cell lung cancer (NSCLC) and KRAS-mutant cancers. [, , , , ]

Relevance: AZD6244 is a MEK inhibitor, specifically targeting MEK1/2, and serves as a basis for understanding the impact and mechanisms of MEK inhibition in cancer cells. [, , , , ] Research on AZD6244 explores its effectiveness against KRAS-mutant cancers and its potential synergy with other agents.

MEK162 (Binimetinib)

Compound Description: MEK162, also known as Binimetinib, is a selective inhibitor of MEK1 and MEK2 kinases. It has shown efficacy in treating patients with advanced BRAF- and NRAS-mutant melanoma. [, ]

Relevance: MEK162, similar to MEK inhibitors generally, targets the MEK pathway, a critical component in the development of melanoma and other cancers. [, ] It highlights the therapeutic potential of MEK inhibition in cancers with specific genetic mutations and raises concerns about potential retinal side effects.

BAY86-9766

Compound Description: BAY86-9766 is a potent and selective inhibitor of MEK. This compound has demonstrated promising results in preclinical studies against non-small cell lung cancer (NSCLC). []

Relevance: Like other MEK inhibitors, BAY86-9766 showcases the potential of targeting the MEK pathway for cancer treatment, particularly in NSCLC. [] Studies on BAY86-9766 contribute to the understanding of the downstream effects of MEK inhibition and its potential for combination therapies.

Trametinib

Compound Description: Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, clinically used in combination with BRAF inhibitors to treat metastatic melanoma. [, , , , , , , ] It exhibits anti-cancer efficacy both in vitro and in vivo. [, ]

Relevance: Trametinib, similar to other MEK inhibitors, targets the MEK pathway, playing a crucial role in cancer cell growth and survival. [, , , , , , , ] Research on Trametinib explores its use in various cancer types, including melanoma and PDAC, highlighting its potential as a single agent and in combination therapies. It also emphasizes specific toxicities and potential for alternative MEK inhibitors like Binimetinib.

Cobimetinib

Compound Description: Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, used alongside BRAF inhibitors in treating metastatic melanoma. [, , ] Despite concerns about increased bleeding risks during therapy, studies show it does not significantly impact platelet function. [, ]

Relevance: Similar to other MEK inhibitors, Cobimetinib targets the MEK pathway, crucial for melanoma cell growth. [, , ] Research on Cobimetinib underscores the importance of understanding both the on-target and off-target effects of MEK inhibitors to ensure therapeutic efficacy and manage potential side effects.

SCH772984

Compound Description: SCH772984 is a highly selective, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), displaying characteristics of both type I and II kinase inhibitors. [] It exhibits potent anti-tumor activity in cell lines with BRAF, NRAS, or KRAS mutations and induces tumor regression in xenograft models at tolerable doses. []

Relevance: While SCH772984 targets ERK1/2, which are downstream of MEK in the MAPK pathway, it shares the goal of inhibiting this crucial signaling cascade with MEK inhibitors. [] This compound's efficacy in BRAF, NRAS, and KRAS mutant models, including those resistant to BRAF or MEK inhibitors, highlights its potential for overcoming resistance mechanisms that limit the effectiveness of MEK-targeted therapies.

GDC-0973

Compound Description: GDC-0973 is a clinically available allosteric MEK inhibitor that demonstrates superior efficacy in BRAFV600E mutant models. [] It effectively blocks MEK kinase activity and downstream ERK activation. []

Relevance: GDC-0973's effectiveness in BRAF mutant models highlights the potential for developing MEK inhibitors with distinct mechanisms of action that preferentially target specific cancer subtypes. [] Its unique binding mode compared to other MEK inhibitors underscores the importance of understanding allosteric mechanisms in drug development.

GDC-0623

Compound Description: GDC-0623 is a clinically available allosteric MEK inhibitor that shows superior efficacy in KRAS mutant models. [] It effectively blocks MEK kinase activity and downstream ERK activation. []

Relevance: GDC-0623's efficacy in KRAS mutant models, where other MEK inhibitors have shown limited activity, emphasizes the potential for developing compounds with unique binding modes to target specific cancer genotypes. [] It reinforces the importance of understanding the interplay between inhibitor binding, allosteric mechanisms, and efficacy in different genetic contexts.

ABM-4095

Compound Description: ABM-4095 is a novel small molecule, ATP-uncompetitive, pMEK inhibitor with good cell permeability. [] It effectively prevents the phosphorylation of MEK by RAF and demonstrates promising anti-cancer activity in vitro and in vivo, particularly against RAS-mutant pancreatic cancer. []

Relevance: ABM-4095's unique mechanism of action, directly inhibiting pMEK rather than just blocking MEK activation by RAF, offers a potential advantage over currently approved MEK inhibitors in targeting RAS-mutant cancers, where current MEK inhibitors have limited efficacy. [] Its promising activity in preclinical models supports further investigation for treating pancreatic cancer.

Overview

Mitogen-activated protein kinase (MAPK) pathway inhibitors, specifically MEK inhibitors, are a class of targeted cancer therapies that block the activity of the MEK proteins, which are critical components of the MAPK signaling pathway. This pathway is often dysregulated in various cancers, making MEK inhibitors a focus of research and clinical application. The most well-known MEK inhibitor is trametinib, which has shown efficacy in treating melanoma and other cancers with specific genetic mutations.

Source

MEK inhibitors are derived from various synthetic compounds designed to selectively inhibit the MEK1 and MEK2 enzymes. Trametinib, for instance, was developed by pharmaceutical companies and has been approved for clinical use by the Food and Drug Administration for treating patients with BRAF V600E or V600K mutation-positive melanoma.

Classification

MEK inhibitors can be classified based on their mechanism of action:

  • ATP-competitive inhibitors: Compounds that compete with ATP for binding to the active site of MEK.
  • Allosteric inhibitors: These bind to sites other than the active site, inducing conformational changes that inhibit MEK activity.
Synthesis Analysis

Methods

The synthesis of MEK inhibitors typically involves multi-step organic reactions. Trametinib, for example, is synthesized through a series of reactions including:

  1. Formation of key intermediates: Using various coupling reactions to build the complex structure.
  2. Functional group modifications: Such as deacetylation and demethylation to yield the final product.
  3. Radioiodination: For imaging purposes, trametinib can be modified to include radioactive iodine isotopes for positron emission tomography.

Technical Details

The synthesis process can involve techniques such as:

  • Microwave-assisted synthesis: Enhances reaction rates and yields.
  • High-performance liquid chromatography (HPLC): Used for purification and analysis of intermediates and final products.
Molecular Structure Analysis

Structure

The molecular structure of trametinib features a complex arrangement that includes a 2,4-fluoro-iodoanilino ring. The presence of halogen substituents plays a crucial role in its binding affinity to the target enzyme.

Data

Key structural data include:

  • Molecular formula: C_17H_19F_3N_4O_2
  • Molecular weight: 388.35 g/mol
  • Specific binding sites on MEK1/2 that facilitate its inhibitory action.
Chemical Reactions Analysis

Reactions

MEK inhibitors undergo various chemical reactions during their synthesis and metabolism:

  1. Deacetylation: A common metabolic pathway that affects drug potency.
  2. Oxidation: Involves the conversion of certain functional groups, impacting bioavailability.
  3. Conjugation reactions: Such as glucuronidation, which can influence drug clearance rates.

Technical Details

The reaction conditions are optimized for yield and purity, often involving solvents like ethyl acetate and catalysts such as copper acetate in radioiodination processes.

Mechanism of Action

Process

MEK inhibitors function by binding to the active site or allosteric sites on MEK1/2, preventing their activation by upstream kinases. This inhibition disrupts the downstream signaling cascade that promotes cell proliferation and survival.

Data

Research indicates that trametinib effectively reduces phosphorylation levels of extracellular signal-regulated kinase (ERK), leading to decreased tumor growth in various cancer models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Trametinib is typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: The stability can vary with pH; optimal conditions are maintained between pH 4 to 7.
Applications

Scientific Uses

MEK inhibitors have significant applications in cancer therapy:

  • Treatment of melanoma: Trametinib is used specifically for patients with BRAF mutations.
  • Combination therapies: Often used in conjunction with other targeted therapies or immunotherapies to enhance efficacy.
  • Research tools: Utilized in laboratory settings to study MAPK pathway dynamics and resistance mechanisms in cancer cells.

Properties

CAS Number

334951-92-7

Product Name

MEK inhibitor

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N-methyl-1H-indole-6-carboxamide

Molecular Formula

C26H26N4O2

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C26H26N4O2/c1-27-25(31)19-12-13-21-22(15-19)29-26(32)23(21)24(18-9-5-4-6-10-18)28-20-11-7-8-17(14-20)16-30(2)3/h4-15,29,32H,16H2,1-3H3,(H,27,31)

InChI Key

UPICVLXBXZXYIE-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.